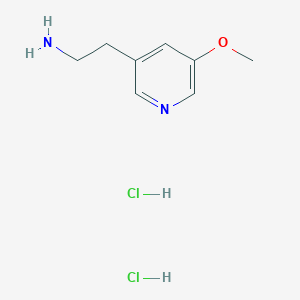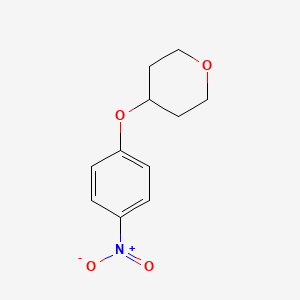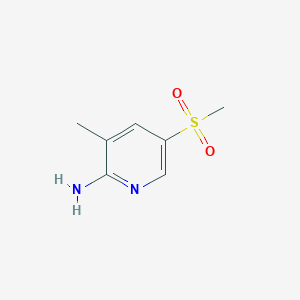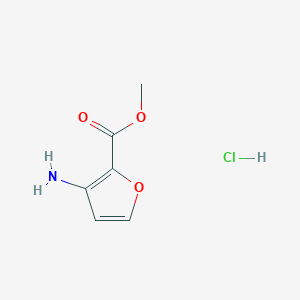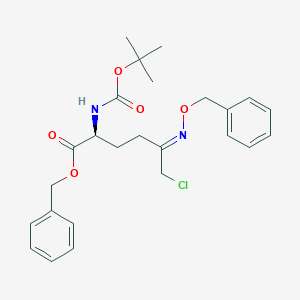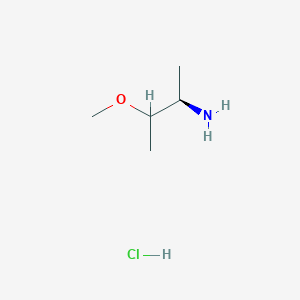
(2R)-3-methoxybutan-2-amine hydrochloride
Overview
Description
(2R)-3-methoxybutan-2-amine hydrochloride, also known as dexmedetomidine, is a highly selective alpha-2 adrenergic receptor agonist that is used as a sedative and analgesic agent in clinical settings. It has been shown to have a wide range of potential applications in scientific research due to its unique pharmacological properties.
Scientific Research Applications
Enzymatic Resolution and Synthesis
(2R)-3-methoxybutan-2-amine hydrochloride, under its synonym (R)-carnitine hydrochloride, has been synthesized through the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile. The process involved various lipases in different solvents, followed by treatment with aqueous ammonia and then conc. HCl solution, leading to the production of (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
Potential Analgesic Synthesis
The compound has been involved in the synthesis of new opioidic structures. For instance, (−)-(2S,3S)-1-Dimethylamino-3-(3-methoxy-phenyl)-2-methyl-pentan-3-ol hydrochloride was directly dehydroxylated to a new opioidic analog, showcasing pronounced analgesic efficiency (Wissler, Jagusch, Sundermann, & Hoelderich, 2007).
Chemical Synthesis Intermediates
This compound has also been synthesized as an intermediate for important medical applications. A study detailed the synthesis of 2-alkoxypentan-3-amine hydrochlorides, including 2-methoxypentan-3-amine hydrochloride, through a process involving alkylation, Grignard reaction, reduction, amination, and salt-forming, serving as significant medical intermediates (Zhang, 2009).
Solvent Applications
Interestingly, 3-methoxybutan-2-one has been evaluated as a bio-based solvent, indicating a potential solvent application area for related compounds like (2R)-3-methoxybutan-2-amine hydrochloride. The study highlighted its use in replacing carcinogenic halogenated solvents in certain applications due to its renewable and less toxic nature (Jin et al., 2021).
Biocatalysis
The compound has been implicated in biocatalytic processes. For example, a study demonstrated the efficient synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes using amine dehydrogenases (AmDHs) without any protein engineering. This highlighted its use in the synthesis of small, optically active molecules, particularly short-chain chiral amines, which are crucial in the chemical industry and as pharmaceutical precursors (Ducrot et al., 2021).
properties
IUPAC Name |
(2R)-3-methoxybutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIECBIEIBOCT-FVYOBFAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-methoxybutan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




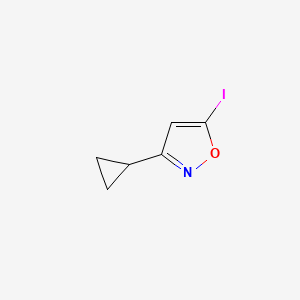
![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)

